N-methyl-1-(pyrazin-2-yl)ethanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure consistent quality and yield of the compound, which is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)methanesulfonamide
- N-methyl-1-(pyrazin-2-yl)propanesulfonamide
- N-methyl-1-(pyrazin-2-yl)butanesulfonamide
Uniqueness
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-methyl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6(13(11,12)8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3 |
InChI Key |
PEOCVTGDFFSLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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